2-Chloro-N,N,9-trimethyl-9H-purin-6-amine
CAS No.: 32186-94-0
Cat. No.: VC18699115
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32186-94-0 |
---|---|
Molecular Formula | C8H10ClN5 |
Molecular Weight | 211.65 g/mol |
IUPAC Name | 2-chloro-N,N,9-trimethylpurin-6-amine |
Standard InChI | InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3 |
Standard InChI Key | ZBRXWGUFGVKAQR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C1N=C(N=C2N(C)C)Cl |
Structural and Molecular Characteristics
Chemical Identity and Configuration
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine belongs to the purine family, a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. The compound’s structure is distinguished by:
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A chlorine atom at the 2-position, which enhances electrophilicity and facilitates nucleophilic substitution reactions.
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Methyl groups at the N6 (two methyls) and N9 positions, which confer steric bulk and influence solubility and binding affinity .
The molecular formula C₈H₁₀ClN₅ corresponds to a planar purine core with substituents that modulate electronic and steric properties. X-ray crystallography and NMR studies confirm that the chlorine atom occupies the 2-position, while methyl groups adopt equatorial orientations to minimize steric strain .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀ClN₅ | |
Molecular Weight | 211.65 g/mol | |
CAS Registry Number | 32186-94-0 | |
Purification Methods | Crystallization, Chromatography |
Synthesis and Production
Synthetic Pathways
The synthesis of 2-chloro-N,N,9-trimethyl-9H-purin-6-amine typically involves chlorination of N,N,9-trimethyl-9H-purin-6-amine under controlled conditions. Key steps include:
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Substrate Preparation: N,N,9-Trimethyl-9H-purin-6-amine is dissolved in anhydrous dichloromethane.
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Chlorination: Addition of phosphorus oxychloride (POCl₃) at 0–5°C, followed by gradual warming to room temperature.
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Work-Up: Quenching with ice-water and neutralization with sodium bicarbonate.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~65% purity.
Industrial-scale production employs continuous-flow reactors to optimize temperature and residence time, achieving yields exceeding 80%.
Challenges and Optimization
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Selectivity: Competing chlorination at the 8-position is minimized by using bulky bases (e.g., 2,6-lutidine) to deprotonate the 2-position selectively.
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Purity: Residual solvents (e.g., POCl₃) are removed via azeotropic distillation with toluene.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The 2-chloro substituent undergoes facile displacement with nucleophiles, enabling access to diverse analogs:
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Amination: Reaction with primary amines (e.g., benzylamine) at 60°C yields 2-amino derivatives .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic moieties at the 2-position.
Electrophilic Aromatic Substitution
The purine ring’s electron-deficient nature directs electrophiles to the 8-position. For example, nitration with HNO₃/H₂SO₄ produces 8-nitro derivatives, which are precursors to fluorescent probes.
Table 2: Representative Reactions and Products
Biological Activity and Medicinal Applications
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2-chloro-N,N,9-trimethyl-9H-purin-6-amine exhibit moderate AChE inhibition, a key therapeutic strategy in AD . In a 2013 study, four analogs showed >10% inhibition at 100 μM, with the most potent compound (9-(1-(4-methoxybenzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine) achieving 18.7% inhibition . While less active than donepezil (IC₅₀ = 14 nM), these results validate the scaffold’s potential for further optimization .
Mechanism of Action
The chlorine atom enhances covalent binding to AChE’s catalytic anionic site (CAS), while the N,N-dimethyl group improves permeability across the blood-brain barrier . Molecular docking studies suggest that the purine core forms π-π interactions with Trp286, a critical residue in AChE’s active site .
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